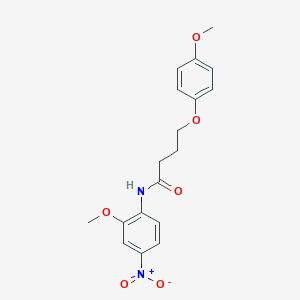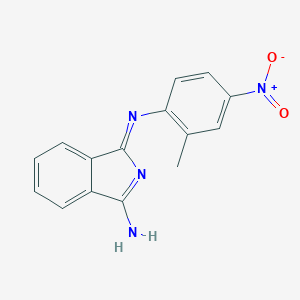
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one, also known as PBP, is a synthetic compound that belongs to the class of phenylpropenes. It is widely used in scientific research due to its unique properties and potential applications. PBP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one acts as a dopamine receptor ligand and modulates the activity of dopamine receptors. It has been shown to have a high affinity for the D1 and D2 dopamine receptors. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one binds to the dopamine receptors and activates intracellular signaling pathways, leading to changes in cellular activity. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has also been shown to have an inhibitory effect on the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to have anxiolytic and antidepressant effects. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has also been shown to increase the release of dopamine in the brain and to have neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has several advantages for use in lab experiments. It is a highly selective ligand for dopamine receptors and has a high affinity for the D1 and D2 dopamine receptors. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one is also stable and easy to synthesize, making it a useful tool for studying dopamine receptors. However, 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has some limitations for use in lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one. One area of research is the development of new 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one on the brain and behavior. Additionally, 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has potential applications in the development of new drugs for the treatment of neurological and psychiatric disorders, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. It has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry, and further research is needed to fully understand its potential.
Méthodes De Synthèse
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Mannich reaction. In the Claisen-Schmidt condensation reaction, benzaldehyde and butyrophenone are reacted in the presence of a base to form 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one. In the Mannich reaction, benzaldehyde, butyrophenone, and piperidine are reacted in the presence of a base to form 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one. Both methods have been used successfully to synthesize 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one with high purity and yield.
Applications De Recherche Scientifique
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has been used as a ligand for studying dopamine receptors and as a tool for studying the effects of dopamine on behavior. It has also been used as a tool for studying the effects of drugs on the central nervous system.
Propriétés
Nom du produit |
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one |
|---|---|
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(E)-3-(4-butoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H25NO2/c1-2-3-15-21-17-10-7-16(8-11-17)9-12-18(20)19-13-5-4-6-14-19/h7-12H,2-6,13-15H2,1H3/b12-9+ |
Clé InChI |
VTOMVZTWHRGNGS-FMIVXFBMSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)

![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)


![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)

![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)